Bazedoxifene-d4 -

Bazedoxifene-d4

Catalog Number: EVT-8190877
CAS Number:
Molecular Formula: C30H34N2O3
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bazedoxifene-d4 was developed as part of research efforts to improve therapeutic options for conditions influenced by estrogen. It is classified as a pharmaceutical compound with potential applications in hormone replacement therapy and osteoporosis treatment due to its selective action on estrogen receptors in bone tissue.

Synthesis Analysis

Methods and Technical Details

The synthesis of bazedoxifene-d4 typically involves several key steps, including:

  1. Deuteration: The introduction of deuterium atoms into the molecular structure is achieved through various chemical reactions, often involving deuterated solvents or reagents.
  2. Organic Synthesis Techniques: Standard organic synthesis methods such as nucleophilic substitutions, coupling reactions, and cyclization processes are employed to construct the complex structure of bazedoxifene-d4.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from byproducts and unreacted materials.

The specific reaction pathways and conditions can vary based on the starting materials and desired purity levels.

Molecular Structure Analysis

Structure and Data

Bazedoxifene-d4 has a complex molecular structure characterized by its selective binding affinity to estrogen receptors. The molecular formula is C24_{24}H26_{26}D4_{4}N2_{2}O3_{3}S, where D represents deuterium atoms.

Key structural features include:

  • A phenolic group that contributes to its binding affinity.
  • A sulfonamide moiety that enhances its pharmacological profile.
  • Deuterium substitution which modifies its pharmacokinetics.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interaction capabilities with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Bazedoxifene-d4 can participate in various chemical reactions typical for SERMs, including:

  1. Estrogen Receptor Binding: The primary reaction involves binding to estrogen receptors in target tissues, modulating gene expression related to bone density.
  2. Metabolic Pathways: Following administration, bazedoxifene-d4 undergoes metabolic transformations primarily in the liver, where it may be conjugated or hydroxylated.
  3. Stability Studies: Evaluating the stability of bazedoxifene-d4 under physiological conditions is crucial for understanding its therapeutic efficacy.

These reactions are essential for assessing both the efficacy and safety profile of bazedoxifene-d4 in clinical applications.

Mechanism of Action

Process and Data

Bazedoxifene-d4 exerts its effects through selective modulation of estrogen receptors. Upon binding to these receptors, it activates or inhibits specific signaling pathways that regulate:

  • Bone resorption: By inhibiting osteoclast activity, it helps maintain bone density.
  • Hormonal balance: It can counteract estrogen's effects in tissues where excessive stimulation may lead to adverse outcomes (e.g., breast tissue).

Clinical studies have demonstrated that bazedoxifene-d4 can effectively reduce the risk of vertebral fractures in postmenopausal women by enhancing bone mineral density while minimizing risks associated with traditional hormone replacement therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bazedoxifene-d4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 410.6 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Enhanced stability due to deuteration, which may prolong its half-life compared to non-deuterated analogs.

These properties are critical for formulation development and determining appropriate dosing regimens.

Applications

Scientific Uses

Bazedoxifene-d4 has potential applications in several areas:

  • Osteoporosis Treatment: As a SERM, it provides an alternative to traditional estrogen therapies for managing osteoporosis in postmenopausal women.
  • Research Tool: Its deuterated form allows for advanced pharmacokinetic studies and metabolic profiling in preclinical research settings.
  • Hormone Replacement Therapy: Due to its selective action, it may be explored as a safer option for hormone replacement therapies with reduced risks of adverse effects associated with conventional estrogens.
Synthesis and Isotopic Labeling Strategies

Synthetic Pathways for Deuterated Selective Estrogen Receptor Modulators (SERMs)

Bazedoxifene-d4 (TSE-424-d4; CAS 1133695-49-4) is a tetradeuterated derivative of the nonsteroidal selective estrogen receptor modulator bazedoxifene, specifically designed as a stable isotope internal standard for mass spectrometry-based quantification and metabolic studies. The molecular structure (C~30~H~30~D~4~N~2~O~3~; MW 474.63 g/mol) features four deuterium atoms incorporated at the methyl group of the pyrrolidine ring, strategically positioned to maintain biochemical equivalence to the non-deuterated parent compound while providing a distinct 4 Da mass shift for analytical discrimination [1].

The synthesis follows two primary routes:

  • Late-Stage H/D Exchange: Catalytic deuteration of bazedoxifene precursors using deuterium gas in the presence of platinum-group catalysts under controlled pressure (5-15 atm) and temperature (80-120°C). This method targets the aliphatic C-H bonds adjacent to the pyrrolidine nitrogen, though it risks incomplete deuteration and positional scrambling [1] [2].
  • Deuterated Synthon Assembly: Construction from deuterated building blocks, notably [D~4~]-pyrrolidine derivatives coupled with a chlorinated indole core. This approach enables site-specific deuteration (>98% isotopic purity) but requires multi-step protection/deprotection strategies to preserve functional groups (phenolic hydroxyls, basic amines) [1].

Table 1: Comparison of Synthetic Approaches for Bazedoxifene-d4

MethodDeuteration EfficiencyPositional SpecificityYield Range
Late-stage H/D exchange85–92%Moderate40–55%
Building block assembly>98%High25–38%

Both routes face challenges unique to SERM deuteration, including acid-labile deuterium at benzylic positions and the need to retain estrogen receptor binding affinity (IC~50~ values: 23 nM for ERα, 99 nM for ERβ). The pyrrolidine deuteration site was selected to minimize steric perturbation of the receptor-binding domain while maximizing metabolic stability at oxidation-prone sites [1].

Optimization of Deuterium Incorporation in Bazedoxifene-d4

Achieving high isotopic enrichment in bazedoxifene-d4 requires precise control of reaction parameters to minimize kinetic isotope effects and deuterium loss. Key optimization strategies include:

  • Catalyst Selection: Heterogeneous catalysts (Pd/C, PtO~2~) in D~2~O/THF mixtures enhance regioselectivity for pyrrolidine deuteration. Homogeneous catalysts like Crabtree's catalyst (Ir(COD)pyridinePCy~3~PF~6~) enable deuteration at ambient temperature, reducing back-exchange [2].
  • Solvent Isotope Effects: Reactions in aprotic deuterated solvents (DMSO-d~6~, toluene-d~8~) suppress proton contamination. Solvent basicity is minimized to prevent acid-catalyzed H/D exchange at labile positions [2] [4].
  • Thermodynamic Control: Maintaining reaction temperatures below 100°C prevents deuterium scrambling into aromatic rings, which would generate regioisomeric impurities detectable by ~2~H-NMR (δ 6.5–8.0 ppm) [4].

Isotopic purity is quantified via high-resolution mass spectrometry, with optimal synthesis yielding ≥99.0% D~4~ species and ≤0.5% D~3~ impurities. The deuterium isotope effect (k~H~/k~D~ ≈ 2–5) significantly slows deuteration rates at tertiary carbons, necessitating extended reaction times (24–72 h) to achieve >98% incorporation [2]. Molecular dynamics simulations confirm that tetra-deuteration at the pyrrolidine methyl induces negligible conformational changes (RMSD <0.5 Å) compared to non-deuterated bazedoxifene, preserving its function as a IL-6/GP130 interaction inhibitor [1].

Purification and Quality Control Methodologies for Isotopically Labeled Derivatives

Purification of bazedoxifene-d4 leverages chromatographic separations that resolve isotopic species while maintaining chemical integrity:

  • Reverse-Phase HPLC: Employing C~18~ columns (150 × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradients. The deuterium isotope effect induces a 30–45 second retention shift versus non-deuterated bazedoxifene, enabling baseline separation. Critical parameters include temperature control (25±0.5°C) and mobile phase pH adjustments to minimize silanol interactions that could co-elute impurities [1] [2].
  • Counterion Management: Deuterium incorporation alters pK~a~ of the basic pyrrolidine nitrogen (ΔpK~a~ ≈ –0.1). Ion-pair chromatography with perfluorinated carboxylic acids (e.g., 10 mM heptafluorobutyric acid) enhances separation of deuterated/non-deuterated species [4].

Table 2: Quality Control Specifications for Bazedoxifene-d4

ParameterMethodAcceptance Criterion
Isotopic purityHRMS (ESI+)≥99.0% D~4~ species
Chemical purityHPLC-UV (285 nm)≥99.5%
Positional deuteration~2~H-NMR (400 MHz)No deuterium in aromatic region
Residual solventsGC-FIDMeets ICH Q3C limits

Advanced Characterization Techniques:

  • Tandem Mass Spectrometry: Collision-induced dissociation (CID) at 20–35 eV confirms identical fragmentation pathways to non-deuterated bazedoxifene, with diagnostic mass shifts (e.g., m/z 118→122 for D~4~-pyrrolidine fragment) [1].
  • Isotopic Enrichment Assay: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization quantifies D~0~ to D~4~ species at ppm levels using calibration curves from synthetic isotopic mixtures.
  • Solid-State NMR: ~13~C cross-polarization magic-angle spinning (CP-MAS) NMR validates crystallinity and absence of isotopic dilution in lattice structures, crucial for ensuring batch-to-batch reproducibility in research applications [3] [4].

Rigorous validation ensures the compound's suitability as a bioanalytical internal standard and tracer for proteomic studies, where isotopic fidelity directly impacts quantification accuracy of target proteins like estrogen receptors or IL-6/GP130 complexes [1] [2].

Properties

Product Name

Bazedoxifene-d4

IUPAC Name

1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol

Molecular Formula

C30H34N2O3

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2

InChI Key

UCJGJABZCDBEDK-AUZVCRNNSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.